4-Fluoro-2-propylpyridine
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Overview
Description
4-Fluoro-2-propylpyridine is a fluorinated pyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, where a diazonium salt is converted into a fluoropyridine using fluoroboric acid . Another method involves the direct fluorination of pyridine derivatives using reagents like Selectfluor .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. These methods allow for the efficient production of large quantities of fluorinated pyridines with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-propylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-propylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in positron emission tomography (PET) imaging.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-propylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
- 2-Fluoro-4-iodopyridine
- 4-Fluoro-2-methoxyphenylboronic acid
- 4-Fluoro-2-methylphenol
Comparison: 4-Fluoro-2-propylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to other fluorinated pyridines, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C8H10FN |
---|---|
Molecular Weight |
139.17 g/mol |
IUPAC Name |
4-fluoro-2-propylpyridine |
InChI |
InChI=1S/C8H10FN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,2-3H2,1H3 |
InChI Key |
WLJQLQXEHNLIRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)F |
Origin of Product |
United States |
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